Val-Tyr dipeptide chemical structure and properties
Val-Tyr dipeptide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Val-Tyr (Valyl-Tyrosine) dipeptide, a naturally occurring bioactive peptide, has garnered significant attention within the scientific community for its potential therapeutic applications. Composed of the amino acids L-valine and L-tyrosine, this small molecule exhibits notable antihypertensive and antioxidant properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of the Val-Tyr dipeptide. Detailed experimental protocols and data are presented to facilitate further research and development in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Identification
The Val-Tyr dipeptide is formed through a peptide bond between the carboxyl group of L-valine and the amino group of L-tyrosine.
Chemical Structure:
IUPAC Name: (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1]
Molecular Formula: C₁₄H₂₀N₂O₄[1]
Synonyms: Valyltyrosine, VY dipeptide, ANG-(3-4)[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3061-91-4[1] |
| PubChem CID | 7009555[1] |
| ChEBI ID | CHEBI:73703 |
| InChI | InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 |
| InChIKey | VEYJKJORLPYVLO-RYUDHWBXSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Physicochemical Properties
The physicochemical properties of the Val-Tyr dipeptide are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug products.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 280.32 g/mol | PubChem |
| Monoisotopic Mass | 280.14230712 Da | PubChem |
| XLogP3-AA (Computed) | -2.5 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Topological Polar Surface Area | 113 Ų | PubChem |
| Estimated pKa Values | ||
| α-Carboxyl group | ~2.3 | |
| α-Ammonium group | ~9.6 | |
| Tyrosine side chain (phenol) | ~10.1 | |
| Estimated Isoelectric Point (pI) | ~5.5 | Calculated |
| Solubility | Limited data available. Peptides containing tyrosine can have low aqueous solubility at neutral pH. |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of the Val-Tyr dipeptide.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and sequence of peptides. In tandem mass spectrometry (MS/MS), peptides are fragmented in the gas phase, and the resulting fragment ions provide sequence information. The major fragmentation occurs at the peptide bonds, leading to the formation of b- and y-ions.
Expected Fragmentation Pattern:
-
b-ions: Fragments containing the N-terminus.
-
y-ions: Fragments containing the C-terminus.
For Val-Tyr (VY):
-
b₁ ion: Val (m/z ~100.07)
-
y₁ ion: Tyr (m/z ~182.08)
Additional fragmentation of the tyrosine side chain can also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis of Val-Tyr Dipeptide
The Val-Tyr dipeptide can be synthesized using standard peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides. It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
This protocol is a general guideline and may require optimization.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis Workflow for Val-Tyr.
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate Fmoc-Val-OH with DIC and HOBt (or Oxyma) and couple it to the deprotected tyrosine on the resin.
-
Washing: Wash the resin to remove excess reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine using 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from tyrosine.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the Val-Tyr dipeptide by mass spectrometry and NMR.
Solution-Phase Peptide Synthesis (LPPS)
LPPS involves the coupling of protected amino acids in a suitable organic solvent. While it can be more labor-intensive than SPPS for longer peptides, it is a viable method for dipeptide synthesis and can be advantageous for large-scale production.
Biological Activities and Mechanisms of Action
The Val-Tyr dipeptide exhibits significant biological activities, primarily as an antihypertensive and antioxidant agent.
Antihypertensive Activity
Val-Tyr is recognized as an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, Val-Tyr prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure.
Signaling Pathway Diagram:
Caption: Antihypertensive Mechanism of Val-Tyr via ACE Inhibition.
This assay measures the ability of Val-Tyr to inhibit the activity of ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL)
-
Val-Tyr dipeptide
-
Borate buffer
-
NaOH
-
o-phthaldialdehyde (OPA)
-
Fluorometer
Procedure:
-
Prepare solutions of ACE, HHL, and Val-Tyr at various concentrations in borate buffer.
-
Pre-incubate the ACE solution with different concentrations of Val-Tyr (or buffer for control) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
After a specific incubation time, stop the reaction by adding NaOH.
-
Add OPA reagent, which reacts with the newly formed His-Leu to produce a fluorescent product.
-
Measure the fluorescence intensity.
-
Calculate the percentage of ACE inhibition for each concentration of Val-Tyr and determine the IC₅₀ value.
Antioxidant Activity
The Val-Tyr dipeptide has been shown to possess antioxidant properties, likely due to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to scavenge free radicals.
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Val-Tyr dipeptide solutions of varying concentrations
-
Methanol
-
Spectrophotometer
Workflow Diagram:
Caption: DPPH Radical Scavenging Assay Workflow.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the Val-Tyr dipeptide in methanol.
-
Add the Val-Tyr solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
The Val-Tyr dipeptide is a promising bioactive molecule with well-documented antihypertensive and antioxidant activities. Its small size and defined chemical structure make it an attractive candidate for further investigation and development as a potential therapeutic agent or a functional food ingredient. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the key chemical and biological properties of Val-Tyr and offering detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical applications.
